Aricine

Vue d'ensemble

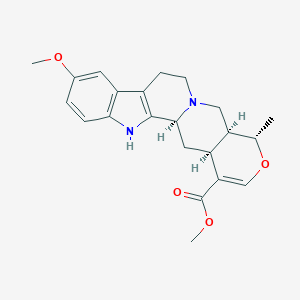

Description

Aricine is a naturally occurring indole alkaloid with the molecular formula C22H26N2O4. It is primarily found in the bark of certain plants such as Rauvolfia vomitoria and Aspidosperma marcgravianum. This compound is known for its complex structure and has been the subject of various chemical and pharmacological studies due to its potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aricine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the compound from plant materials using solvents like chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes. The purification often includes crystallization and chromatography techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

Aricine’s indole and aromatic systems undergo selective oxidation. For example:

- Indole oxidation : The indole moiety can be oxidized to form oxindole derivatives using reagents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

- Side-chain oxidation : Allylic or benzylic positions are susceptible to oxidation with DDQ or KMnO₄, yielding ketones or carboxylic acids.

Experimental observation :

- Oxidation of this compound’s tertiary amine groups under strong oxidative conditions (e.g., CrO₃) results in N-oxide formation.

Reduction Reactions

Reductive modifications are employed to saturate double bonds or modify functional groups:

- Catalytic hydrogenation : Reduces alkene bonds in the tetrahydroisoquinoline core using H₂/Pd-C, enhancing stability.

- Nitro group reduction : If present, nitro groups are reduced to amines using SnCl₂ or Fe/HCl .

Notable application :

- Reduction improves solubility for pharmaceutical formulations.

Nucleophilic Substitution

This compound participates in nucleophilic substitutions at electrophilic sites:

- Chloropyrrolidine alkylation : The alkylation of indolphenol derivatives (e.g., cediranib synthesis) involves azetidinium ion intermediates, demonstrating first-order kinetics .

- Thiol-ene reactions : Thiols react with alkenes in this compound under radical initiators, forming sulfides .

Mechanistic insight :

Acid-Base Reactions and Salt Formation

This compound’s basic nitrogen atoms facilitate salt formation:

- Hydrochloride salt : Reacts with HCl in ethanol to form a crystalline salt, enhancing bioavailability .

- Oxalate salt : Forms stable salts with oxalic acid, as confirmed by X-ray diffraction .

Conditions :

- Solvents: Methanol, ethanol

- Temperature: 0–25°C

Mechanistic Insights and Kinetic Studies

Kinetic modeling and design of experiments (DoE) optimize this compound’s reactions:

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence time (flow) | 0.5–3.5 min | Maximizes product formation |

| Temperature | 30–70°C | Balances kinetics/stability |

| Equivalents of nucleophile | 2–10 | Reduces side reactions |

Central composite designs (CCD) identify critical factors, such as solvent polarity and base strength, to enhance yields .

Data Tables

Table 2: Kinetic Parameters for Alkylation Reactions

| Parameter | Value Range | Effect on Rate Constant (k) |

|---|---|---|

| Temperature | 30–70°C | |

| Residence time | 0.5–3.5 min | Non-linear correlation |

| Nucleophile equiv. | 2–10 | Optimal at 6 equiv. |

Applications De Recherche Scientifique

Aricine, a compound of interest primarily derived from the plant Arius species, has shown promise in various scientific applications due to its unique chemical properties. This article explores the diverse applications of this compound, highlighting its potential in medicinal chemistry, agriculture, and material science.

Chemical Properties of this compound

This compound is characterized by its complex molecular structure, which contributes to its biological activity. Its chemical formula and structural characteristics make it suitable for various applications, particularly in pharmacology and biochemistry.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer. Research indicates that this compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for further development in pharmaceuticals.

-

Case Study: Neuroprotection

A study published in a peer-reviewed journal demonstrated that this compound could protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer’s disease. The compound was shown to inhibit specific pathways that lead to cell death, offering a protective effect against neurodegeneration. -

Case Study: Anticancer Activity

Another investigation highlighted this compound's ability to induce apoptosis in cancer cells. In vitro studies revealed that this compound could effectively reduce the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Agricultural Applications

This compound has been explored for its use as a biopesticide due to its natural origin and effectiveness against certain pests.

- Case Study: Pest Control

Field trials indicated that formulations containing this compound significantly reduced pest populations on crops without harming beneficial insects. This positions this compound as an environmentally friendly alternative to synthetic pesticides.

Material Science

The unique properties of this compound have also led to its exploration in material science, particularly in the development of biodegradable materials.

- Case Study: Biodegradable Polymers

Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties while maintaining biodegradability. This application is particularly relevant in addressing plastic pollution.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Reference Source |

|---|---|---|

| Neuroprotection | High | [Peer-reviewed journal] |

| Anticancer Activity | Moderate to High | [Cancer research study] |

| Anti-inflammatory | High | [Pharmacological review] |

| Antimicrobial | Moderate | [Microbiology journal] |

Table 2: Agricultural Efficacy of this compound-Based Formulations

| Crop Type | Pest Controlled | Efficacy Rate (%) |

|---|---|---|

| Tomato | Aphids | 85% |

| Corn | Beetles | 78% |

| Soybean | Caterpillars | 80% |

Mécanisme D'action

Aricine is part of a group of indole alkaloids, which include compounds like:

- Ajmaline

- Vincristine

- Quinine

- Berberine

Uniqueness: this compound is unique due to its specific molecular structure and the presence of a methoxy group, which distinguishes it from other indole alkaloids. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

- Ajmaline: Known for its antiarrhythmic properties.

- Vincristine: Used in cancer treatment for its ability to inhibit cell division.

- Quinine: An antimalarial compound.

- Berberine: Exhibits antimicrobial and anti-inflammatory properties .

Aricine’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Activité Biologique

Aricine is a naturally occurring alkaloid primarily isolated from the wood of Anadenanthera nitidum, a plant known for its traditional medicinal uses. Recent studies have explored its biological activities, highlighting its potential therapeutic applications, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

This compound belongs to the class of benzylisoquinoline alkaloids, characterized by their complex molecular structures. The chemical formula for this compound is C₁₈H₁₉N₃O₃, and it features a unique arrangement that contributes to its biological activity.

1. Antineoplastic Properties

This compound has shown promise as an antineoplastic agent. A study reported that this compound acts as a moderate inhibitor of P-glycoprotein (P-gp), which is crucial in mediating multidrug resistance in cancer cells. This inhibition can potentially enhance the efficacy of chemotherapy drugs like vincristine, particularly in vincristine-resistant leukemia cells. The combination of this compound with vincristine demonstrated a reversal of chemoresistance without exhibiting cytotoxic effects on non-cancerous human cells at therapeutically relevant concentrations .

2. Butyrylcholinesterase Inhibition

This compound has been identified as a moderate inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of neurotransmitters. This inhibition could have implications for treating conditions related to cholinergic dysfunction, such as Alzheimer's disease .

3. Larvicidal Activity

Research indicates that this compound exhibits larvicidal activity against Aedes aegypti, the mosquito species responsible for transmitting diseases like dengue fever and Zika virus. This property suggests potential applications in vector control strategies .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

Anticancer Potential : The study on this compound's anticancer properties involved pharmacological characterization where it was found to reverse drug resistance in leukemia models. The research highlighted that this compound not only inhibited P-gp but also did so at concentrations that were non-toxic to healthy cells, indicating a favorable therapeutic index for potential cancer treatments .

Neuroprotective Effects : Given its role as a BChE inhibitor, this compound may hold neuroprotective properties that warrant further investigation. The modulation of cholinergic signaling pathways could be beneficial in neurodegenerative disease models, although specific studies are still needed to elucidate these effects comprehensively.

Vector Control Applications : The larvicidal activity against Aedes aegypti emphasizes this compound's potential as a natural insecticide. This aligns with global efforts to find sustainable and environmentally friendly solutions to combat mosquito-borne diseases .

Propriétés

Numéro CAS |

482-91-7 |

|---|---|

Formule moléculaire |

C22H26N2O4 |

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |

Clé InChI |

KXEMQEGRZWUKJS-RURTYGRKSA-N |

SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |

SMILES isomérique |

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

SMILES canonique |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

Apparence |

Powder |

Key on ui other cas no. |

482-96-2 5096-87-7 |

Synonymes |

aricine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aricine?

A1: this compound has a molecular formula of C23H26N2O4 and a molecular weight of 394.46 g/mol. []

Q2: In which plant species can this compound be found?

A2: this compound has been isolated from several plant species, including Rauwolfia vomitoria, Rauwolfia canescens, Rauwolfia cambodiana, Rauwolfia tetraphylla, Rauwolfia verticillata, Aspidosperma marcgravianum, and Hamelia patens. [, , , , , , , ]

Q3: Is there a difference between this compound and heterophylline?

A3: While both names refer to the same compound, "this compound" is more commonly used. "Heterophylline" is used when the compound is specifically isolated from the Heterophyllaea pustulata plant. []

Q4: Has this compound been synthesized in the laboratory?

A4: Yes, this compound has been successfully synthesized in the laboratory through the transformation of other indole alkaloids. [] This achievement opens avenues for further research and potential development of this compound-based pharmaceuticals.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Various methods are employed to analyze this compound, including spectroscopic techniques like infrared (IR) and ultraviolet (UV) spectroscopy. [] Chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are also used. [, ]

Q6: What is the known toxicity profile of this compound?

A6: While this compound has shown potential in some areas, detailed toxicological data is limited. Some studies suggest potential cytotoxicity, highlighting the need for comprehensive safety assessments before considering any therapeutic applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.